molecular formula C16H24N2O2 B221271 3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime

3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime

Cat. No. B221271
M. Wt: 276.37 g/mol
InChI Key: VGFIOZVWVYMGPY-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime, commonly known as HPMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. HPMPO is a nitroxide spin label, which means it is used to study the structure and dynamics of biological molecules.

Mechanism of Action

HPMPO is a nitroxide spin label, which means it contains an unpaired electron that can interact with other molecules in its environment. When HPMPO is introduced into a biological system, it can interact with proteins, lipids, and other molecules to provide information about their structure and dynamics. HPMPO can also act as a scavenger of reactive oxygen species (ROS), which are harmful molecules that can damage cells.
Biochemical and Physiological Effects:
HPMPO has been shown to have a variety of biochemical and physiological effects, including the ability to protect cells from oxidative stress, modulate ion channels, and alter membrane fluidity. HPMPO has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HPMPO in lab experiments is its ability to provide information about the structure and dynamics of biological molecules in real-time. HPMPO is also relatively easy to synthesize and has a long shelf life. However, one limitation of using HPMPO is its sensitivity to temperature and pH, which can affect its stability and reactivity.

Future Directions

There are many potential future directions for research involving HPMPO. One area of interest is the development of new methods for synthesizing HPMPO with improved properties, such as increased stability and reactivity. Another area of interest is the use of HPMPO in the study of disease mechanisms and potential therapeutic interventions. Additionally, there is potential for HPMPO to be used in the development of new imaging techniques for medical applications.

Synthesis Methods

The synthesis of HPMPO involves the reaction of 3-(hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxyl (TEMPO) with benzaldehyde. The resulting product is then reduced with sodium borohydride to yield HPMPO. This method has been used to produce HPMPO with high yield and purity.

Scientific Research Applications

HPMPO has a wide range of scientific research applications, including the study of protein structure and dynamics, lipid bilayer properties, and membrane protein interactions. HPMPO is commonly used in electron spin resonance (ESR) spectroscopy, which is a powerful technique for studying the physical and chemical properties of biological molecules. HPMPO is also used in magnetic resonance imaging (MRI) as a contrast agent.

properties

Product Name

3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

[(4E)-4-hydroxyimino-2,2,6,6-tetramethylpiperidin-3-yl]-phenylmethanol

InChI

InChI=1S/C16H24N2O2/c1-15(2)10-12(17-20)13(16(3,4)18-15)14(19)11-8-6-5-7-9-11/h5-9,13-14,18-20H,10H2,1-4H3/b17-12+

InChI Key

VGFIOZVWVYMGPY-SFQUDFHCSA-N

Isomeric SMILES

CC1(C/C(=N\O)/C(C(N1)(C)C)C(C2=CC=CC=C2)O)C

SMILES

CC1(CC(=NO)C(C(N1)(C)C)C(C2=CC=CC=C2)O)C

Canonical SMILES

CC1(CC(=NO)C(C(N1)(C)C)C(C2=CC=CC=C2)O)C

Origin of Product

United States

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